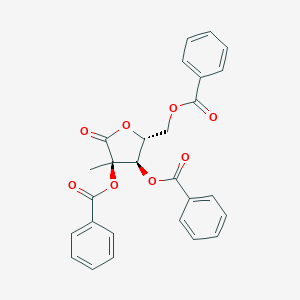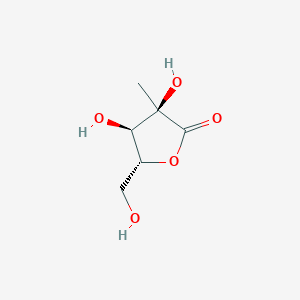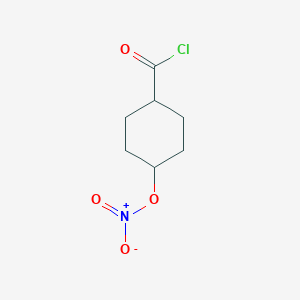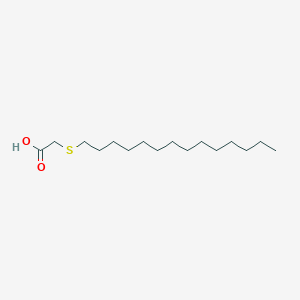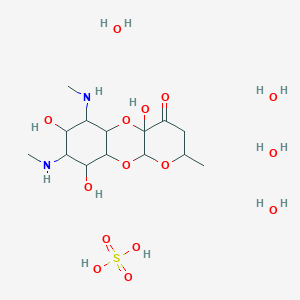
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
Vue d'ensemble
Description
The study and synthesis of fluoro-organic compounds are significant due to their utility in various chemical, pharmaceutical, and material science applications. Fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the fluorine atoms' effects.
Synthesis Analysis
Fluorinated compounds, including those with trifluoromethyl groups, are synthesized through various methods, including direct fluorination, electrophilic and nucleophilic aromatic substitution, and reactions involving fluoroalkyl groups as building blocks. For instance, fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, demonstrating the versatility of fluorine in polymer chemistry (Xie et al., 2001).
Molecular Structure Analysis
The molecular structure and conformation of fluorinated compounds are studied using techniques such as gas electron diffraction and quantum chemical calculations. These studies reveal the impact of fluorine atoms on molecular geometry, bond angles, and conformational preferences (Shishkov et al., 2004).
Chemical Reactions and Properties
Fluorinated compounds participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, additions to multiple bonds, and transformations involving fluoroalkyl groups. The presence of fluorine often imparts enhanced reactivity, selectivity, and stability to these compounds (Glenadel et al., 2016).
Applications De Recherche Scientifique
Fluorination Studies
The compound has been investigated in the context of fluorination studies. For instance, the fluorination of similar compounds, like 1,3-Bis-(trifluoromethyl)benzene, using potassium tetrafluorocobaltate has been explored. This process results in lightly fluorinated products and offers insight into the fluorination mechanism and potential pathways (Parsons, 1972).
Applications in Polymer Chemistry
In polymer chemistry, fluoro-polyimides derived from compounds like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, which is structurally similar to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, have been synthesized. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, demonstrating potential applications in materials science (Xie et al., 2001).
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds, including similar trifluoromethylbenzenes, has been extensively studied. This process uses new electrolytes for efficient and stable fluorination, leading to the production of various fluorinated compounds which are significant in chemical synthesis and industrial applications (Momota et al., 1993).
Photophysical Processes
The photophysical processes of fluoro(trifluoromethyl)benzenes, including compounds structurally similar to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, have been studied in the gas phase. This research is crucial for understanding the photochemical properties of these compounds, which can be relevant in developing new materials and technologies (Al-ani, 1973).
Catalytic Applications
The compound's derivatives have also been studied in the context of catalysis. For instance, palladium-catalyzed trifluoroethylation of organoboronic acids and esters has been explored. This research is significant in medicinal chemistry and related fields owing to the unique properties of fluorinated compounds (Zhao & Hu, 2012).
Safety And Hazards
The compound is classified as an irritant . It has the following hazard statements: H302+H312+H332-H315-H319-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNBFPBZIJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620779 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide | |
CAS RN |
317319-16-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











